Ticagrelor-d7 Ticagrelor-d7 Labeled Ticagrelor, the first reversible oral P2Y12 receptor antagonist, provides faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel. Used in the treatment of acute coronary syndromes (ACS)
Ticagrelor-d7 is intended for use as an internal standard for the quantification of ticagrelor. Ticagrelor is a reversible antagonist of the platelet purinergic P2Y12 receptor. It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196518
InChI: InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
SMILES: CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Molecular Formula: C23H28F2N6O4S
Molecular Weight: 529.6 g/mol

Ticagrelor-d7

CAS No.:

Cat. No.: VC0196518

Molecular Formula: C23H28F2N6O4S

Molecular Weight: 529.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ticagrelor-d7 -

Molecular Formula C23H28F2N6O4S
Molecular Weight 529.6 g/mol
IUPAC Name (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Standard InChI InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
Standard InChI Key OEKWJQXRCDYSHL-MHTCSOGVSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
SMILES CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Canonical SMILES CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Appearance Yellow Solid
Melting Point >125°C (Subl.)

Physical and Chemical Properties

Solubility Profile

Ticagrelor-d7 exhibits solubility in various organic solvents, which is an important consideration for its application in laboratory settings. The solubility profile of Ticagrelor-d7 is summarized in Table 1 below:

SolventApproximate SolubilityReference
Ethanol15 mg/ml
DMSO (Dimethyl sulfoxide)20 mg/ml
Dimethyl formamide25 mg/ml
MethanolSlightly soluble

This solubility profile is similar to that of the parent compound Ticagrelor, which is expected given the minimal structural changes introduced by deuteration. The solubility characteristics are particularly important for preparing analytical standards and calibration curves in pharmaceutical analysis.

Applications of Ticagrelor-d7

Analytical Applications

The primary application of Ticagrelor-d7 is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) techniques used to quantify Ticagrelor in biological samples. Deuterated internal standards like Ticagrelor-d7 are valuable because they:

  • Have nearly identical chemical properties to the analyte of interest (Ticagrelor), ensuring similar extraction recovery and chromatographic behavior

  • Can be distinguished from the analyte by mass spectrometry due to the mass difference introduced by the deuterium atoms

  • Compensate for variations in sample preparation, injection, and instrument response, enhancing the accuracy and precision of quantitative analyses

  • Allow for accurate quantification in complex biological matrices such as plasma, serum, or tissue homogenates

These properties make Ticagrelor-d7 an excellent choice for developing bioanalytical methods to support clinical trials, therapeutic drug monitoring, and pharmacokinetic studies of Ticagrelor. The use of a deuterated internal standard is particularly important for quantitative mass spectrometric methods, as it can account for matrix effects and other variables that might otherwise compromise analytical accuracy.

Research Applications

In research settings, Ticagrelor-d7 may be used to:

  • Study the metabolism and pharmacokinetics of Ticagrelor by tracking the fate of the deuterated and non-deuterated forms in biological systems

  • Investigate the mechanism of action of Ticagrelor at the molecular level

  • Develop improved analytical methods for detecting and quantifying Ticagrelor and its metabolites in complex biological matrices

  • Serve as a reference standard for quality control in pharmaceutical manufacturing

The strategic placement of deuterium atoms in Ticagrelor-d7 can also help researchers identify metabolic pathways and potential sites of metabolic transformation, providing valuable insights into drug metabolism and disposition.

Hazard TypeClassificationReference
Skin EffectsH315: Causes skin irritation
Eye EffectsH319: Causes serious eye irritation
Systemic EffectsH373: May cause damage to organs through prolonged or repeated exposure
Environmental EffectsH411: Toxic to aquatic life with long lasting effects

These hazard classifications indicate that Ticagrelor-d7 should be handled with appropriate caution in laboratory settings. The compound presents moderate hazards to human health and potentially significant hazards to aquatic environments, necessitating proper handling and disposal protocols.

Recommended Precautions

The following precautionary measures are recommended when handling Ticagrelor-d7:

Precaution TypeRecommendationReference
Inhalation PreventionP260: Do not breathe dust/fume/gas/mist/vapors/spray
Hygiene MeasuresP264: Wash face, hands, and any exposed skin thoroughly after handling
Environmental ProtectionP273: Avoid release to the environment
Personal Protective EquipmentP280: Wear protective gloves and eye/face protection
Spill ResponseP391: Collect spillage

Additional standard laboratory safety protocols should be followed, including working in well-ventilated areas or under a fume hood, avoiding contact with skin and eyes, and disposing of the compound in accordance with local regulations for hazardous waste. These precautions are similar to those recommended for many laboratory chemicals and reflect the general principle of minimizing exposure to potentially harmful substances.

Comparative Analysis: Ticagrelor vs. Ticagrelor-d7

Structural Comparison

PropertyTicagrelorTicagrelor-d7Reference
Molecular FormulaC23H28F2N6O4S (inferred)C23H21D7F2N6O4S
Molecular Weight~522.6 g/mol (calculated)529.6 g/mol
Primary ApplicationClinical antiplatelet therapyAnalytical standard
Mechanism of ActionReversible P2Y12 receptor antagonistSame as Ticagrelor (when used pharmacologically)
Ki Value14 nMNot specified (presumed similar)
IC50 Value1.8 μMNot specified (presumed similar)

The structural similarity between Ticagrelor and Ticagrelor-d7 is essential for the latter's function as an analytical standard, as it ensures comparable chemical behavior while allowing for discrimination by mass spectrometry.

Pharmacological Implications

While Ticagrelor-d7 is primarily used as an analytical standard rather than a therapeutic agent, it is worth noting that deuteration can sometimes alter the pharmacokinetic properties of drugs. The stronger carbon-deuterium bonds can slow metabolic processes that involve breaking these bonds, potentially extending the half-life or altering the metabolite profile of the compound.

In a hypothetical scenario where Ticagrelor-d7 might be considered for therapeutic use, the deuteration could potentially offer advantages such as:

  • Increased metabolic stability, potentially leading to more consistent drug exposure

  • Reduced formation of certain metabolites, if those metabolites arise from pathways involving C-H bond breaking

  • Altered pharmacokinetic profile, which might allow for less frequent dosing or reduced dose-to-dose variability

The Parent Compound: Ticagrelor

Clinical Efficacy

The clinical efficacy of Ticagrelor has been established through several landmark trials, most notably the PLATO (PLATelet inhibition and patient Outcomes) trial. Table 4 summarizes key findings from major clinical studies:

StudyDesignKey FindingsReference
PLATO12-month comparison of Ticagrelor vs. clopidogrel in acute coronary syndrome- Relative Risk Reduction: 16%
- Absolute Risk Reduction: 1.9%
- P-value: 0.0003
- Number Needed to Treat: 54
Onset–OffsetComparison of onset and offset of antiplatelet effects- 30 min post-loading: 41% IPA (Ticagrelor) vs. 8% (clopidogrel)
- 2h post-loading: 88% IPA (Ticagrelor) vs. 38% (clopidogrel)
- At 2h: 90% of Ticagrelor patients achieved >70% IPA vs. 16% with clopidogrel
RESPONDEffect in clopidogrel non-responders- Ticagrelor effective regardless of clopidogrel responder status
- Overcame high platelet reactivity in both responders and non-responders

The PLATO trial demonstrated that Ticagrelor significantly reduced the rate of the composite endpoint of cardiovascular death, myocardial infarction (MI), and stroke compared to clopidogrel, with a relative risk reduction of 16% and an absolute risk reduction of 1.9% (p = 0.0003) . The benefit with Ticagrelor was observed early and continued to grow over the 12-month study period .

Subgroup analyses from the PLATO trial demonstrated consistent benefits across various patient populations, including those with chronic kidney disease. In patients with chronic kidney disease, Ticagrelor reduced the primary composite endpoint compared with clopidogrel (17.3% vs 22.0%; HR: 0.77; 95% CI: 0.65–0.90), with an absolute risk reduction greater than that observed in patients with normal renal function .

Deuteration in Pharmaceutical Research

Principles of Deuteration

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the kinetic isotope effect. This increased bond strength can lead to:

  • Increased metabolic stability, as breaking C-D bonds requires more energy than breaking C-H bonds

  • Reduced formation of toxic metabolites, if those metabolites arise from pathways involving the breaking of C-H bonds

  • Altered pharmacokinetic profiles, potentially leading to longer half-lives and modified drug distribution patterns

In the case of Ticagrelor-d7, the strategic placement of seven deuterium atoms creates a compound that is nearly identical to Ticagrelor in chemical behavior but can be distinguished by mass spectrometry, making it an ideal internal standard for analytical methods.

Applications of Deuterated Compounds

Deuterated compounds like Ticagrelor-d7 serve several important functions in pharmaceutical research:

  • As internal standards in analytical methods, particularly mass spectrometry, where the mass difference between the deuterated standard and the analyte allows for accurate quantification

  • As tools for studying drug metabolism and pharmacokinetics, allowing researchers to track specific portions of a molecule through metabolic pathways

  • As potential drug candidates themselves (deuterated drugs), designed to have improved safety profiles or pharmacokinetic properties compared to their non-deuterated counterparts

  • For mechanistic studies of enzyme-catalyzed reactions, where the kinetic isotope effect can provide insights into reaction mechanisms

The use of deuterated compounds as internal standards, like Ticagrelor-d7, is particularly valuable in bioanalytical methods supporting clinical trials and therapeutic drug monitoring, where accurate quantification of drug levels is essential for establishing pharmacokinetic parameters and dose-response relationships.

Future Perspectives

Analytical Method Development

As pharmaceutical analysis continues to advance, compounds like Ticagrelor-d7 will play an increasingly important role in developing sensitive, specific, and robust analytical methods. The growing emphasis on personalized medicine and therapeutic drug monitoring will likely drive further refinement of analytical techniques using deuterated internal standards to accurately quantify drug levels in various biological matrices.

Future analytical applications may include:

  • Development of multiplexed assays for simultaneous quantification of Ticagrelor and its metabolites

  • Integration into point-of-care testing platforms for rapid therapeutic drug monitoring

  • Application in advanced imaging techniques such as mass spectrometry imaging to study drug distribution in tissues

  • Incorporation into automated high-throughput analytical systems for large-scale clinical studies

These advances will continue to rely on well-characterized deuterated standards like Ticagrelor-d7 to ensure analytical accuracy and reliability.

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